5,6-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]benzimidazole
Overview
Description
5,6-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]benzimidazole is a heterocyclic aromatic compound It features a benzimidazole core substituted with a trifluoromethyl group on the pyridine ring
Future Directions
The future directions in the research and development of such compounds could involve exploring their potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The development of novel synthetic methods for these compounds could also be a promising area of future research .
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids . They have been reported to exhibit diverse biological activities, such as anticancer, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its biological target .
Result of Action
Benzimidazole derivatives are known to exert a variety of effects at the molecular and cellular level, depending on the specific derivative and its biological target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or trimethyl orthoformate.
Introduction of the trifluoromethyl group: Trifluoromethylation can be performed using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole core.
Reduction: Reduced forms of the compound, potentially altering the trifluoromethyl group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a similar trifluoromethyl group.
Benzimidazole derivatives: Various pharmaceutical agents with a benzimidazole core.
Uniqueness
5,6-Dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]benzimidazole is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties compared to other compounds with similar functional groups.
Properties
IUPAC Name |
5,6-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3/c1-9-5-12-13(6-10(9)2)21(8-20-12)14-4-3-11(7-19-14)15(16,17)18/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLHMKWXVUVCTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3=NC=C(C=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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